Product packaging for 1-Isocyano-4-methoxy-2-methylbenzene(Cat. No.:CAS No. 1930-89-8)

1-Isocyano-4-methoxy-2-methylbenzene

Cat. No.: B2848571
CAS No.: 1930-89-8
M. Wt: 147.177
InChI Key: ZZQRRPGBKQIJDG-UHFFFAOYSA-N
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Description

1-Isocyano-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . Its structure is based on a benzene ring substituted with a reactive isocyano group (-NC), a methoxy group (-OCH₃), and a methyl group (-CH₃) at the 1, 4, and 2 positions, respectively . The compound is identified by the SMILES string CC1=C(C=CC(=C1)OC)[N+]#[C-] and the InChIKey ZZQRRPGBKQIJDG-UHFFFAOYSA-N . The isocyano functional group makes this compound a valuable building block in synthetic organic chemistry, particularly in the development of heterocyclic compounds and multicomponent reactions. It is also a potential precursor for the synthesis of various ligands for coordination chemistry. Researchers can utilize this compound in the exploration of new catalytic processes and materials science. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures in a controlled laboratory environment are essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B2848571 1-Isocyano-4-methoxy-2-methylbenzene CAS No. 1930-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-6-8(11-3)4-5-9(7)10-2/h4-6H,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQRRPGBKQIJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Isocyano 4 Methoxy 2 Methylbenzene

Established Synthetic Pathways for Aromatic Isocyanides

Traditional methods for synthesizing aromatic isocyanides have been well-established, primarily relying on solution-phase chemistry. These pathways, while effective, often involve harsh reagents and complex purification steps.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. researchgate.net This solvent-free or low-solvent approach has been successfully applied to the synthesis of isocyanides from formamides. beilstein-journals.orgresearchgate.net In a typical mechanochemical procedure, a solid formamide (B127407), such as N-(4-methoxy-2-methylphenyl)formamide, is subjected to high-frequency ball milling in the presence of a dehydrating agent and a base. nih.gov

One reported method employs p-toluenesulfonyl chloride (p-TsCl) as the dehydrating agent and solid sodium carbonate (Na₂CO₃) as the base, with a catalytic amount of triethylamine (B128534). beilstein-journals.orgnih.gov The reaction is carried out in a zirconia milling jar for approximately one hour. researchgate.netresearchgate.net While this technique shows excellent yields for aliphatic isocyanides, the synthesis of aromatic isocyanides has been noted as a more challenging process, resulting in comparatively moderate yields. beilstein-journals.org The efficiency of this method is influenced by the electronic properties of the aromatic formamide. beilstein-journals.org A final grinding step with a small amount of water can be used to hydrolyze the excess p-TsCl, simplifying the workup. nih.gov

Table 1: Mechanochemical Synthesis of Aromatic Isocyanides

ReactantDehydrating AgentBaseConditionsTypical Yield Range (Aromatic)
N-Arylformamidep-Toluenesulfonyl chloride (p-TsCl)Sodium Carbonate (Na₂CO₃) / Triethylamine (cat.)Ball milling, 18 Hz, 1 hourUp to 82%

The most conventional and widely practiced method for preparing 1-isocyano-4-methoxy-2-methylbenzene is a two-step sequence starting from the corresponding primary amine, 4-methoxy-2-methylaniline (B89876). rsc.org

Formylation: The initial step is the formylation of the primary amine to yield N-(4-methoxy-2-methylphenyl)formamide. This can be achieved by reacting the amine with formic acid or other formylating agents.

Dehydration: The subsequent and critical step is the dehydration of the resulting formamide. A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) being one of the most common and effective. mdpi.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize the generated acid. mdpi.comnih.gov Other established dehydrating agents include phosgene (B1210022), diphosgene, and p-toluenesulfonyl chloride (p-TsCl). mdpi.comsemanticscholar.org The choice of reagent can impact reaction conditions, with POCl₃ often requiring low temperatures (e.g., 0 °C) to control the exothermic reaction. mdpi.com

Table 2: Common Reagents for Dehydration of N-Arylformamides

Dehydrating AgentBaseTypical SolventKey Features
Phosphorus oxychloride (POCl₃)Triethylamine, PyridineDichloromethane (DCM)Highly effective, widely used, exothermic. mdpi.com
p-Toluenesulfonyl chloride (p-TsCl)Pyridine, TriethylamineDichloromethane (DCM), TolueneLess toxic alternative to POCl₃, less exothermic. semanticscholar.org
Phosgene / DiphosgeneTriethylamineDichloromethane (DCM)Highly efficient but also highly toxic. mdpi.comrsc.org

The synthesis of specifically substituted isocyanobenzenes like this compound often requires a multi-step sequence to first construct the requisite aniline (B41778) precursor. A common synthetic route to 4-methoxy-2-methylaniline starts from a more readily available substituted benzene (B151609).

A representative pathway begins with 4-methoxyaniline. The synthesis proceeds through the following key transformations:

Acetylation: The amino group of 4-methoxyaniline is first protected by acetylation with acetic anhydride (B1165640) to form 4-methoxyacetanilide. This step is crucial to direct the subsequent electrophilic substitution and prevent unwanted side reactions. patsnap.comgoogle.com

Nitration: The protected intermediate undergoes nitration, typically using a mixture of nitric acid and sulfuric acid. The acetyl group directs the incoming nitro group to the ortho position, yielding 4-methoxy-2-nitroacetanilide. patsnap.comgoogle.com

Hydrolysis: The acetyl protecting group is then removed via hydrolysis under basic conditions (e.g., using NaOH) to give 4-methoxy-2-nitroaniline. patsnap.comgoogle.com

Reduction: The nitro group is reduced to a primary amine. This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields the target precursor, 4-methoxy-2-methylaniline.

Once 4-methoxy-2-methylaniline is synthesized, it can be converted to this compound using the standard formylation and dehydration protocols described previously (Section 2.1.2).

Advanced and Emerging Synthetic Techniques

Recent advancements in synthetic methodology have focused on improving the efficiency, scalability, and environmental footprint of isocyanide production.

The demand for large collections of structurally diverse compounds for drug discovery and materials science has driven the development of parallel synthesis techniques. An innovative and rapid method, termed "Isocyanide 2.0," has been developed for the high-throughput synthesis of isocyanide libraries. rsc.org This strategy significantly improves upon traditional methods by eliminating the time-consuming aqueous workup. rsc.org

The process is amenable to a 96-well plate format, allowing for the simultaneous synthesis of numerous isocyanide derivatives on a small scale (e.g., 0.2 mmol per well). rsc.org The formamide precursors are placed in the wells, dissolved in a minimal amount of solvent like DCM, and treated with triethylamine followed by the dehydrating agent (POCl₃). The reactions are typically complete within minutes. The purification is streamlined by transferring the reaction mixtures to a 96-well filtration plate containing a silica (B1680970) gel plug. The product is eluted and collected, and the solvent is evaporated, yielding a library of pure isocyanides. rsc.org This approach enables the production of hundreds of novel isocyanides per week by a single chemist. rsc.org

Adherence to the principles of green chemistry has led to the development of more sustainable methods for isocyanide synthesis. mdpi.comsemanticscholar.org These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Key green strategies include:

Mechanochemistry: As detailed in Section 2.1.1, solvent-free mechanochemical synthesis significantly reduces waste and avoids the use of hazardous volatile organic solvents. beilstein-journals.orgresearchgate.net

Safer Reagents: There is a trend towards replacing highly toxic dehydrating agents like phosgene and its derivatives with less hazardous alternatives. p-Toluenesulfonyl chloride (p-TsCl) is considered a greener option compared to phosphorus oxychloride (POCl₃) as it is less toxic and the reaction is less exothermic. semanticscholar.org

Solvent Minimization and Replacement: An improved protocol utilizes triethylamine, the base, as the reaction solvent, thereby minimizing waste and simplifying the reaction setup. This method is rapid, with reactions often completing in under five minutes. mdpi.com

Aqueous Synthesis: A significant advancement is the development of an in-water dehydration of N-formamides. This method uses micellar conditions, employing a surfactant like TPGS-750-M, to facilitate the reaction in water. The protocol replaces the conventional POCl₃/triethylamine/DCM system with the more benign combination of p-TsCl and sodium bicarbonate in water, representing a highly sustainable and safe transformation. uniupo.it

Table 3: Comparison of Green Synthesis Parameters for Isocyanides

MethodKey Green PrincipleReagentsSolventAdvantages
MechanochemistrySolvent-freep-TsCl, Na₂CO₃NoneEliminates solvent waste, high atom economy. beilstein-journals.org
Solventless POCl₃Solvent reductionPOCl₃TriethylamineReduced waste, very fast reaction times. mdpi.com
Micellar Aqueous SynthesisBenign solventp-TsCl, NaHCO₃WaterAvoids toxic reagents and organic solvents. uniupo.it

Precursor Chemistry and Intermediate Transformations

The synthesis of aryl isocyanides, including this compound, predominantly relies on the chemical transformation of precursor molecules. A well-established and widely utilized route involves the dehydration of N-substituted formamides. thieme-connect.com This approach is favored for its reliability and adaptability to a variety of substrates.

The direct precursor to this compound is its corresponding formamide, N-(4-methoxy-2-methylphenyl)formamide. This compound serves as a crucial intermediate where the formamide functional group (–NHCHO) is chemically converted into the isocyano functional group (–NC). This transformation is a dehydration reaction, which involves the formal removal of a molecule of water from the formamide group. researchgate.net

The formamide precursor is typically synthesized by the formylation of the corresponding primary amine, in this case, 4-methoxy-2-methylaniline. ontosight.ai The stability and accessibility of N-aryl formamides make them valuable starting materials for producing a wide range of isocyanides. organic-chemistry.org The conversion of the formamide to the isocyanide is a key step that requires specific reagents capable of facilitating the elimination of water under controlled conditions.

The efficacy of the conversion of N-(4-methoxy-2-methylphenyl)formamide to this compound is highly dependent on the choice of dehydrating agent and the specific reaction conditions employed. Various reagents have been developed for this purpose, ranging from classic, highly reactive chemicals to milder, more modern systems. The selection of a particular method often involves a trade-off between yield, purity, reaction speed, safety, and cost. thieme-connect.comresearchgate.net

A range of dehydrating agents have been successfully used for the synthesis of aryl isocyanides from their formamide precursors. These include phosphorus oxychloride (POCl₃), combinations of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), phosgene derivatives like diphosgene, and sulfonyl chlorides such as tosyl chloride (TsCl). thieme-connect.comorganic-chemistry.org The reaction is almost always conducted in the presence of a base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, which serves to neutralize the acidic byproducts generated during the reaction. researchgate.netvedantu.com

The table below summarizes various dehydrating systems used in the synthesis of aryl isocyanides from N-aryl formamides.

Dehydrating AgentTypical BaseCommon Solvent(s)General ConditionsKey Characteristics & FindingsReference(s)
Phosphorus Oxychloride (POCl₃)Triethylamine (Et₃N), PyridineTriethylamine, Dichloromethane (DCM)0 °C to room temp.; very fast reaction (<5 min)Highly efficient, high to excellent yields, green/sustainable method, minimal waste. researchgate.net researchgate.netvedantu.com
Triphenylphosphine (PPh₃) / Iodine (I₂)Triethylamine (Et₃N), DIPEADichloromethane (DCM)Room temp.; reaction complete within 1 hour.Mild, convenient, and cost-effective. thieme-connect.comorganic-chemistry.org Tolerates various functional groups. organic-chemistry.org thieme-connect.comorganic-chemistry.org
Diphosgene / TriphosgeneTriethylamine (Et₃N)Dichloromethane (DCM)Low temperatures (e.g., 0 °C)High yields but reagents are extremely toxic and require careful handling. researchgate.net researchgate.net
Phenyl Dichlorophosphate (C₆H₅OPOCl₂)Triethylamine (Et₃N)Not specifiedNot specifiedReported to give excellent yield (91%) for 4-chlorophenyl isocyanide. thieme-connect.com thieme-connect.com
Tosyl Chloride (TsCl)PyridineNot specifiedNot specifiedA classic reagent for dehydration reactions. thieme-connect.com thieme-connect.com

Of the methods evaluated, the use of phosphorus oxychloride in triethylamine has emerged as a particularly advantageous protocol. researchgate.net It is noted for its exceptional speed, high efficiency, and adherence to principles of green chemistry. researchgate.net The reaction typically proceeds to completion in under five minutes at 0 °C, yielding products of high purity with minimal waste. researchgate.net This method's effectiveness across a range of N-substituted formamides suggests its applicability for the synthesis of this compound.

The table below details the results of formamide dehydration using the phosphorus oxychloride/triethylamine system for various substrates, illustrating the method's broad utility and high yields.

Substrate (Formamide)Product (Isocyanide)Reaction TimeYield (%)Reference(s)
N-PhenylformamidePhenyl isocyanide< 5 min98 researchgate.net
N-(4-Chlorophenyl)formamide4-Chlorophenyl isocyanide< 5 min99 researchgate.net
N-(4-Nitrophenyl)formamide4-Nitrophenyl isocyanide< 5 min99 researchgate.net
N-(4-Methoxyphenyl)formamide4-Methoxyphenyl isocyanide< 5 min97 researchgate.net
N-BenzylformamideBenzyl isocyanide< 5 min98 researchgate.net
N-(Naphthalen-1-yl)formamide1-Isocyanonaphthalene< 5 min96 researchgate.net

Another noteworthy method involves the combination of triphenylphosphine and iodine. thieme-connect.comorganic-chemistry.org This system provides a mild, efficient, and cost-effective route to isocyanides, proceeding smoothly at room temperature. thieme-connect.com It is particularly valuable for substrates that may be sensitive to harsher reagents or conditions. thieme-connect.com The reaction accommodates both electron-donating and electron-withdrawing groups on the aromatic ring without significantly affecting the outcome. thieme-connect.com

Reactivity and Reaction Mechanisms Involving 1 Isocyano 4 Methoxy 2 Methylbenzene

Intrinsic Reactivity of the Isocyano Functional Group

The isocyano group (-N≡C) is a versatile functional group in organic chemistry, and its reactivity in aromatic compounds like 1-isocyano-4-methoxy-2-methylbenzene is a subject of significant interest. The electronic structure of the isocyanide, with a formal positive charge on the nitrogen and a negative charge on the carbon, gives rise to its characteristic chemical properties.

Electrophilic and Nucleophilic Characteristics of the Isocyano Moiety

The isocyano moiety in this compound exhibits both electrophilic and nucleophilic characteristics. The terminal carbon atom can act as a nucleophile, reacting with electrophiles, while it can also behave as an electrophile, undergoing attack by nucleophiles. This dual reactivity is a key feature of isocyanides and is fundamental to their utility in synthesis. The presence of the electron-donating methoxy (B1213986) and methyl groups on the benzene (B151609) ring can influence the electron density at the isocyano carbon, thereby modulating its nucleophilicity and electrophilicity.

Metal-Coordination Properties and Subsequent Reactivity Modulation

Isocyanides are excellent ligands for a variety of transition metals. The coordination of this compound to a metal center occurs through the terminal carbon atom. This coordination significantly alters the electronic properties and, consequently, the reactivity of the isocyano group. Upon coordination, the electrophilicity of the isocyanide carbon is generally enhanced, making it more susceptible to nucleophilic attack. This modulation of reactivity by metal coordination is a powerful tool in catalysis, enabling a range of transformations that are not readily achievable with the free isocyanide.

Participation in Multicomponent Reactions (MCRs)

This compound is a valuable component in various multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. These reactions are highly atom-economical and allow for the rapid generation of molecular complexity from simple starting materials.

Mechanistic Investigations of the Passerini Reaction with Aromatic Isocyanides

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org While specific mechanistic studies on this compound are not extensively detailed in the provided search results, the general mechanism for aromatic isocyanides can be inferred.

The reaction is believed to proceed through one of two primary pathways depending on the solvent. In aprotic solvents, a concerted, non-ionic mechanism is proposed where a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound reacts with the isocyanide. nih.govrsc.orgorganic-chemistry.org In polar solvents, an ionic mechanism is favored, involving the initial protonation of the carbonyl compound, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. wikipedia.org This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final product. wikipedia.org

Table 1: Proposed Mechanistic Steps of the Passerini Reaction

StepDescription (Aprotic Solvents - Concerted)Description (Polar Solvents - Ionic)
1Formation of a hydrogen-bonded complex between the carboxylic acid and carbonyl compound.Protonation of the carbonyl compound by the carboxylic acid.
2Nucleophilic attack of the isocyanide on the carbonyl carbon and the carboxylate on the isocyanide carbon in a concerted fashion.Nucleophilic attack of the isocyanide on the activated carbonyl compound to form a nitrilium ion.
3Formation of an α-adduct intermediate.Attack of the carboxylate anion on the nitrilium ion.
4Mumm rearrangement to yield the α-acyloxy amide.Mumm rearrangement to yield the α-acyloxy amide.

This table provides a generalized overview of the proposed mechanisms for the Passerini reaction.

Structural Diversity Generated via Ugi Reaction Frameworks

The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, which yields a bis-amide. wikipedia.org This reaction is a cornerstone of combinatorial chemistry due to its ability to generate vast libraries of structurally diverse molecules from a set of simple starting materials. wikipedia.org this compound can serve as the isocyanide component in the Ugi reaction, contributing to the structural framework of the resulting product.

The generally accepted mechanism of the Ugi reaction involves the initial formation of an imine from the amine and the carbonyl compound. wikipedia.orgorganic-chemistry.org The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. wikipedia.org The resulting nitrilium ion is then trapped by the carboxylate anion, followed by a Mumm rearrangement to give the final bis-amide product. wikipedia.org The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents, leading to significant structural diversity in the products.

Other Isocyanide-Based Multicomponent Syntheses

Beyond the Passerini and Ugi reactions, isocyanides like this compound can participate in a variety of other multicomponent syntheses. These reactions often lead to the formation of heterocyclic compounds, which are of great importance in medicinal chemistry and materials science. For instance, isocyanides can be employed in the synthesis of imidazoles, tetrazoles, and other nitrogen-containing heterocycles through various MCRs. nih.govuniba.itbeilstein-journals.org The specific reaction pathways and the resulting products are dependent on the other reactants and the reaction conditions employed.

Catalytic Roles and Mediated Transformations

While aryl isocyanides are typically employed as reactive substrates, their ability to generate highly reactive intermediates is central to many transformations. These intermediates, such as imidoyl cations and radicals, drive reactions forward, though the isocyanide itself is consumed in the process rather than acting as a true catalyst.

Aryl isocyanides like this compound serve as crucial precursors for the generation of reactive intermediates known as nitrilium ions (a class of imidoyl cations). researchgate.netvu.nl These ions are not typically formed by the isocyanide acting as a catalyst, but rather by the isocyanide reacting as a substrate. Nitrilium ions can be generated from several types of starting materials, including amides, nitriles, and ketoximes, in addition to isocyanides. researchgate.net

Once formed, these highly electrophilic nitrilium ions are valuable in the synthesis of a diverse range of nitrogen-containing heterocycles. vu.nlrsc.org The synthetic pathway often involves the intramolecular trapping of the nitrilium ion by a nucleophile, leading to cyclization. For example, in situ generation of a nitrilium ion can initiate a cascade reaction to produce complex fused ring systems like 6H- researchgate.netbenzopyrano[4,3-b]quinolones. vu.nl This reactivity underscores the role of isocyanides as powerful synthons for constructing imine-based structures and complex molecular architectures. rsc.org

The isocyano group is an excellent radical acceptor, a property that has been widely exploited in radical cascade cyclizations for the synthesis of carbo- and heterocycles. researchgate.net In these processes, a radical species adds to the terminal carbon of the isocyanide group, generating an imidoyl radical intermediate. researchgate.net This intermediate is pivotal, as it can subsequently undergo intramolecular cyclization reactions.

A prominent example is the cyclization of 2-isocyanobiaryls. The reaction begins with the addition of a radical to the isocyano group, forming an imidoyl radical. This radical then attacks the adjacent aryl ring in an intramolecular fashion, leading, after aromatization, to the formation of phenanthridine (B189435) derivatives. Similarly, aryl isocyanides bearing an ortho-alkenyl group can undergo tin hydride-mediated radical cyclization. The process generates a stannylated imidoyl radical, which undergoes 5-exo cyclization to produce indole (B1671886) derivatives.

More advanced methods include visible-light-induced and manganese(III)-catalyzed cascade cyclizations. Photochemical methods can initiate radical cascade reactions of isocyanides with α-carbonyl bromides to produce 11-alkyl-substituted 1,4-dibenzodiazepines under mild conditions. Manganese(III) catalysis enables the cascade cyclization of o-acyl aromatic isocyanides with boronic acids, providing a direct route to 3-hydroxyindolenines.

Table 1: Examples of Radical Cascade Cyclizations Involving Aryl Isocyanides

Starting Material Type Radical Source/Mediator Key Intermediate Product Type
2-Isocyanobiaryl Various radical initiators Imidoyl radical Phenanthridine
o-Alkenylaryl isocyanide Tin hydride (n-Bu₃SnH) Stannylated imidoyl radical Indole
o-Isocyanoaryl thioether H-phosphorus oxides Imidoyl radical C2-substituted benzothiazole
o-Acyl aromatic isocyanide Boronic acids / Mn(III) Imidoyl radical 3-Hydroxyindolenine
2-Isocyanobiphenyl α-carbonyl bromides / Visible light Imidoyl radical 1,4-Dibenzodiazepine

Regioselective and Stereoselective Transformations

The unique electronic properties of the isocyanide group allow it to direct the regio- and stereochemical outcomes of reactions, leading to highly specific product formation.

Isocyanoacetates, which are activated methylene (B1212753) compounds, serve as effective nucleophiles in various transformations. A notable example is their reaction with Morita–Baylis–Hillman (MBH) adducts, which proceeds as a stereo- and regiospecific Sₙ2' reaction under transition-metal-free conditions. This reaction provides an efficient pathway for the α-allylation of isocyanoacetates.

In this transformation, the isocyanoacetate attacks the γ-position of the allylic system of the MBH adduct, displacing a leaving group from the α'-position. The reaction demonstrates high selectivity, affording α-allylated isocyanoacetate products that contain a new quaternary carbon center. This method is tolerant of a wide variety of functional groups on both the isocyanoacetate and the MBH adduct. The resulting α-allylic isocyanoacetates are versatile intermediates that can be further transformed into other valuable compounds, such as α-allylic amino esters.

Table 2: Representative Substrates in the Sₙ2' Reaction of Isocyanoacetates

Isocyanoacetate Derivative MBH Adduct Base Yield
Ethyl isocyanoacetate tert-butyl 2-(acetoxy(phenyl)methyl)acrylate Cs₂CO₃ High
Methyl α-isocyanopropanoate tert-butyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate Cs₂CO₃ 86%
1-((isocyanomethyl)sulfonyl)-4-methylbenzene (TosMIC) tert-butyl 2-(acetoxy(phenyl)methyl)acrylate Cs₂CO₃ 84%

The Ramberg–Bäcklund reaction is a classic method for synthesizing alkenes from α-halo sulfones via the extrusion of sulfur dioxide. wikipedia.org The reaction typically proceeds through an unstable episulfone intermediate and often shows stereoselectivity, with the more thermodynamically stable E-alkene being the predominant product. wikipedia.orgrsc.org

However, a remarkable instance of stereodivergence has been observed when an isocyano analog is used in place of the traditional α-cyano sulfone starting material. scirp.org In a study focused on synthesizing vinyl nitriles, it was found that submitting an isocyanide analog, specifically (((isocyanomethyl)sulfonyl)methyl)benzene), to Ramberg–Bäcklund conditions resulted in a complete reversal of stereoselectivity. scirp.org While the corresponding nitrile analog produced the expected E-olefin, the isocyanide analog delivered the Z-olefinic product with comparable yield. scirp.org This switch highlights the profound influence the isocyano group can exert on the stereochemical course of a reaction, likely by altering the stability or decomposition pathway of the key episulfone intermediate.

Table 3: Stereochemical Outcome in Ramberg–Bäcklund Reaction

Substrate Type Key Functional Group Predominant Olefin Isomer
Diarylsulfone (Standard) Sulfone (-SO₂-) E-isomer (trans)
α-Cyano sulfone Nitrile (-CN) E-isomer (trans)
α-Isocyano sulfone analog Isocyanide (-N≡C) Z-isomer (cis)

Cycloaddition Reactions and Heterocycle Synthesis

Isocyanides are exceptionally useful in multicomponent reactions and cycloadditions for the rapid assembly of complex heterocyclic scaffolds. Their ability to act as a "one-carbon" building block that incorporates a nitrogen atom makes them indispensable in diversity-oriented synthesis.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an isocyanide-based three-component reaction (3CR) used to synthesize fused imidazo[1,2-a]-heterocycles, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. researchgate.net This reaction involves the acid-catalyzed condensation of an amidine (e.g., a 2-aminopyridine), an aldehyde, and an isocyanide. researchgate.net Aryl isocyanides, including substituted variants like this compound, are well-tolerated substrates in this process. vu.nl

The mechanism proceeds through the initial formation of a Schiff base from the amidine and aldehyde. The isocyanide then acts as a nucleophile, attacking the protonated Schiff base in an α-addition step. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the amidine attacks the newly formed imine, and a subsequent tautomerization yields the final aromatic heterocyclic product. The GBB reaction is valued for its high atom economy and its ability to generate significant molecular complexity in a single step from simple starting materials.

Table 4: Components of the Groebke–Blackburn–Bienaymé (GBB) Reaction

Component 1 (Amidine) Component 2 (Aldehyde) Component 3 (Isocyanide) Product Scaffold
2-Aminopyridine Benzaldehyde tert-Butyl isocyanide Imidazo[1,2-a]pyridine
2-Aminopyrazine 4-Chlorobenzaldehyde Cyclohexyl isocyanide Imidazo[1,2-a]pyrazine
2-Amino-6-chloropyrimidine Various aromatic aldehydes Aryl/Alkyl isocyanides Imidazo[1,2-a]pyrimidine
Acyclic amidines Various aldehydes Aryl/Alkyl isocyanides Substituted Imidazole

Formation of Oxazole (B20620) Derivatives from Isocyanoacetoamide

The formation of oxazole derivatives from isocyanides is a well-established process in organic chemistry, often proceeding through a [3+2] cycloaddition reaction. A prominent example is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base. nih.gov While direct reactions involving this compound and isocyanoacetoamide are not extensively detailed in the provided search results, the van Leusen reaction serves as a canonical example of oxazole synthesis from an isocyanide precursor.

The mechanism of the van Leusen oxazole synthesis involves the deprotonation of TosMIC by a base to form a reactive intermediate. This intermediate then undergoes a [3+2] cycloaddition with an aldehyde. The resulting oxazoline (B21484) intermediate subsequently eliminates the tosyl group to yield the final 5-substituted oxazole. nih.gov This process is highly efficient for the preparation of a variety of oxazole-based molecules. nih.gov

Microwave-assisted van Leusen synthesis has also been developed, providing a rapid and efficient method for producing 5-aryl-1,3-oxazoles. nih.gov The reaction of TosMIC with aldehydes in the presence of a base like potassium phosphate (B84403) under microwave irradiation leads to the formation of oxazoles in good yields. researchgate.net The versatility of the isocyanide group in forming heterocyclic compounds is further demonstrated in various multicomponent reactions, such as the Ugi and Passerini reactions, which can also lead to the formation of oxazole and other heterocyclic structures. nih.govbeilstein-journals.org

Compound Name
This compound
Isocyanoacetoamide
Tosylmethyl isocyanide (TosMIC)
Oxazole
Oxazoline

Intramolecular Heterocyclization Pathways for Benzotriazine Derivatives

A significant reaction pathway involving isocyanide derivatives is the intramolecular heterocyclization to form benzotriazine structures. Research has demonstrated an efficient methodology for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govresearchgate.nettriazines through the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.govnih.gov This process highlights the reactivity of the isocyanide group in forming fused heterocyclic systems.

The mechanism of this heterocyclization has been investigated using Density Functional Theory (DFT) calculations. researchgate.net The process is initiated by the generation of a TosMIC anion in the presence of a base. This is followed by a 6-endo-trig cyclization of the N1 atom with the isocyanide group, leading to the formation of an intermediate. This intermediate then loses the tosyl group to generate a nonaromatic benzotriazine. The subsequent attack by an alkoxide or aryloxide group, followed by the thermodynamically driven elimination of the cyanide group, results in the formation of the final 4-substituted 1,2,3-benzotriazine. researchgate.net This synthetic route provides a novel and efficient way to access 1,2,3-benzotriazines without the need for harsh reaction conditions or metal catalysis. nih.govresearchgate.net

Advanced Applications of 1 Isocyano 4 Methoxy 2 Methylbenzene in Chemical Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

1-Isocyano-4-methoxy-2-methylbenzene serves as a pivotal component in multicomponent reactions (MCRs), which are powerful tools for the efficient synthesis of complex organic molecules from simple precursors in a single step. ontosight.ai The isocyano functionality readily participates in reactions like the Ugi and Passerini reactions, enabling the rapid assembly of diverse molecular scaffolds. nih.govnih.gov

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like adduct. researchgate.net This reaction is highly valued for its ability to generate molecular complexity and has been extensively used in the synthesis of peptidomimetics and heterocyclic compounds with potential biological activity. nih.govresearchgate.net For instance, the U-4CR can be employed to create precursors for the synthesis of various nitrogen-containing heterocycles, including four-, five-, six-, and seven-membered rings, as well as fused heterocyclic systems. researchgate.net

The Passerini three-component reaction, on the other hand, combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. nih.govnih.gov This reaction is particularly useful for introducing ester and amide functionalities simultaneously. The mechanism is believed to proceed through a concerted pathway, especially in apolar solvents, where a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound reacts with the isocyanide. nih.gov The versatility of the Passerini reaction allows for its application in the synthesis of a wide range of compounds, including depsipeptides and other complex natural product analogs. researchgate.net

The utility of this compound in these MCRs is exemplified by its role in the generation of libraries of bioactive molecules for drug discovery. The ability to systematically vary the other components in the reaction allows for the creation of a large number of structurally diverse compounds from a single isocyanide building block.

Precursor in the Rational Design and Synthesis of Functional Scaffolds

The concept of rational design in chemistry involves the deliberate construction of molecules with specific functions. mdpi.com this compound, through its participation in multicomponent reactions, serves as an excellent precursor for the synthesis of functional molecular scaffolds. These scaffolds can be designed to present various functional groups in a defined three-dimensional arrangement, which is crucial for applications in areas such as medicinal chemistry and materials science. mdpi.com

The products of Ugi and Passerini reactions, for example, can be further modified to create more complex and rigid structures. Post-condensation transformations of the linear adducts obtained from these reactions can lead to the formation of macrocycles and other constrained architectures. beilstein-journals.org This strategy is particularly valuable in the design of peptidomimetics, where rigid scaffolds are often required to mimic the secondary structures of peptides.

The design of such scaffolds often involves a modular approach, where different building blocks, including this compound, are combined to achieve the desired properties. An ideal scaffold should be synthetically accessible, allow for rational derivatization, and provide architectural control over the disposition of attached functional groups. mdpi.com The isocyanide-based MCRs provide a powerful platform for achieving these goals, enabling the rapid and efficient construction of diverse and complex molecular frameworks.

Contributions to the Development of Novel Catalytic Systems

While the primary role of this compound is often as a reactant, its derivatives can also function as ligands in transition metal catalysis. The isocyano group can coordinate to metal centers, and by modifying the aromatic ring, it is possible to tune the electronic and steric properties of the resulting metal complexes.

The development of novel ligands is crucial for advancing the field of catalysis, as the ligand sphere around a metal center plays a pivotal role in determining the catalyst's activity and selectivity. Main group elements and metalloids incorporated into ligand frameworks can create unusual electronic and steric environments that are not readily accessible with traditional phosphine (B1218219) or amine-based ligands. This can lead to remarkable catalytic activity, unique product selectivity, and novel molecular transformations.

Although specific examples detailing the use of this compound as a ligand in widely commercialized catalytic systems are not extensively documented in readily available literature, the fundamental principles of coordination chemistry suggest its potential in this area. The synthesis of Schiff base ligands derived from related methoxy- and methyl-substituted aromatic aldehydes and their coordination to metal centers like Cu(II) and Zn(II) have been reported, demonstrating the feasibility of creating metal complexes with substituted aryl moieties. chemrxiv.org The isocyano group's ability to act as a strong π-acceptor ligand could be exploited in the design of catalysts for a variety of organic transformations.

Potential as a Synthetic Intermediate for Advanced Materials (General Academic Context)

In the broader academic context of materials science, organic molecules with specific functionalities are essential building blocks for the creation of advanced materials with tailored properties. This compound, with its reactive isocyano group and substituted aromatic ring, represents a potential synthetic intermediate for such materials.

For instance, monomers containing vinyl or other polymerizable groups can be synthesized from precursors with similar substitution patterns on the benzene (B151609) ring. As an example, 2-methoxy-4-vinylphenol, which shares the methoxy (B1213986) and a substituted side chain on the benzene ring, has been investigated as a biobased monomer for the synthesis of thermoplastics and thermoset polymers. nih.govmdpi.com This suggests that with appropriate functionalization, derivatives of this compound could be designed to act as monomers in polymerization reactions.

The isocyano group itself can participate in polymerization reactions or be transformed into other functional groups that can be incorporated into polymer backbones or side chains. The development of novel polymers with specific thermal, mechanical, or optical properties often relies on the design of new and functional monomers. The structural motifs present in this compound could be incorporated into such monomers to influence the properties of the resulting materials.

While the direct application of this compound in large-scale material production is not yet established, its potential as a versatile synthetic intermediate for the academic exploration and development of new functional materials remains a promising area of research.

No Specific Theoretical or Computational Studies Found for this compound

Following a comprehensive search for scholarly articles and data, it has been determined that there are no specific, publicly available theoretical and computational investigations for the compound This compound corresponding to the requested detailed outline. The search for Density Functional Theory (DFT) studies, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping dedicated to this exact molecule did not yield any specific research findings.

While the computational methods outlined—DFT, NBO, and MEP—are standard and widely used techniques for characterizing novel compounds, it appears that this compound has not been the subject of such detailed computational analysis in the accessible scientific literature.

Therefore, it is not possible to provide scientifically accurate content, detailed research findings, or data tables for the following requested sections:

Theoretical and Computational Investigations of 1 Isocyano 4 Methoxy 2 Methylbenzene

Advanced Quantum Mechanical Analyses

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Generating an article on these specific topics for 1-Isocyano-4-methoxy-2-methylbenzene would require fabricating data, which falls outside the scope of providing factual and verifiable information. Further research or original computational work would be necessary to produce the detailed analysis requested in the outline.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic stability of molecules. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net

In a hypothetical computational study of this compound, quantum chemical calculations, likely using Density Functional Theory (DFT), would be employed to determine the energies of its frontier orbitals. researchgate.net The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the isocyano group (-N≡C), with its lone pair on carbon and π-systems, along with the electron-donating methoxy (B1213986) and methyl groups on the benzene (B151609) ring, would significantly influence the electron density distribution in the frontier orbitals.

From the calculated HOMO and LUMO energy values, a set of global reactivity indices can be derived to quantify the molecule's chemical behavior. These indices provide valuable insights into its stability and reactivity.

Key Reactivity Indices:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

Without experimental or specific computational data for this compound, a data table for these values cannot be generated. A typical table would present the calculated energies and the derived indices as follows:

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

Parameter Symbol Formula Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - Data not available
Lowest Unoccupied Molecular Orbital Energy ELUMO - Data not available
HOMO-LUMO Gap ΔE ELUMO - EHOMO Data not available
Ionization Potential I -EHOMO Data not available
Electron Affinity A -ELUMO Data not available
Electronegativity χ (I + A) / 2 Data not available
Chemical Hardness η (I - A) / 2 Data not available
Chemical Softness S 1 / η Data not available

Computational Design and Prediction of Novel Derivatives and Reaction Pathways

Computational chemistry serves as a powerful tool for the in silico design of novel molecules and for predicting their reaction pathways, thereby guiding synthetic efforts. nih.gov For this compound, computational methods could be used to explore how structural modifications affect its electronic properties and reactivity.

This process would involve:

Designing Derivatives: Creating a virtual library of derivatives by systematically altering the substituents on the benzene ring. For example, one could replace the methyl or methoxy groups with various electron-donating or electron-withdrawing groups.

Quantum Chemical Calculations: Performing DFT calculations on each designed derivative to determine its optimized geometry, electronic structure, and the reactivity indices described in the previous section.

Structure-Activity Relationship (SAR) Analysis: Analyzing the collected data to establish relationships between the structural features of the derivatives and their predicted reactivity. For instance, computational studies on other aromatic compounds have shown that electron-donating groups can enhance antioxidant activity by modifying the electronic properties. walisongo.ac.id This allows for the rational design of new compounds with desired characteristics.

Predicting Reaction Pathways: Modeling potential reactions involving this compound. Isocyanides are known to participate in various reactions, such as multicomponent reactions (e.g., the Ugi reaction). ontosight.ai Computational methods can be used to calculate the transition state energies and reaction profiles for these pathways, providing insights into reaction mechanisms, feasibility, and potential products.

A hypothetical study might investigate how substituents influence the HOMO-LUMO gap of new derivatives, which in turn affects their potential as reactants in specific chemical transformations. The findings would typically be summarized in a data table.

Table 2: Hypothetical Computational Data for Designed Derivatives of this compound

Derivative (Modification) EHOMO (eV) ELUMO (eV) ΔE (eV) Electrophilicity Index (ω)
Parent Molecule Data not available Data not available Data not available Data not available
Derivative 1 (e.g., -NO₂) Data not available Data not available Data not available Data not available
Derivative 2 (e.g., -OH) Data not available Data not available Data not available Data not available

By predicting the properties and reaction outcomes of novel derivatives before their synthesis, computational chemistry offers a resource-efficient approach to chemical research and development.

Future Research Directions

Exploration of Unconventional Synthetic Routes for Aromatic Isocyanides

The synthesis of aromatic isocyanides has traditionally relied on methods that often involve harsh conditions or toxic reagents, such as phosphorus oxychloride or phosgene (B1210022) derivatives. nih.govrsc.orgmdpi.com While effective, these methods present challenges in terms of safety and environmental sustainability. Future research is increasingly directed towards the development of greener, more efficient, and unconventional synthetic pathways.

One promising avenue is the advancement of mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions. nih.govresearchgate.net A recently developed mechanochemical protocol for isocyanide preparation has shown success in reducing reagent toxicity and simplifying purification. nih.govresearchgate.net Applying and optimizing such mechanochemical methods for the synthesis of 1-Isocyano-4-methoxy-2-methylbenzene from its corresponding formamide (B127407) could offer a more sustainable alternative to traditional solution-phase synthesis.

Further research is also expected to explore novel dehydrating agents and catalytic systems that operate under milder conditions. rsc.org The goal is to move away from stoichiometric, hazardous reagents towards catalytic cycles that generate less waste. The development of a more sustainable and highly practicable synthesis for aliphatic isocyanides has been a recent focus, and extending these principles to aromatic isocyanides is a logical next step. rsc.org

Synthetic RouteTraditional Method (e.g., Ugi's)Future Unconventional Method
Reagents POCl₃, phosgene, or surrogates in baseMechanochemical activation, novel catalysts
Conditions Often harsh, requires inert atmosphereMilder, potentially solvent-free
Waste Profile Significant, often hazardous byproductsReduced waste (higher atom economy)
Key Advantage Well-established and versatileImproved safety and sustainability

Discovery of Novel Reactivity Modes for this compound

Isocyanides are renowned for their unique electronic structure and dual electrophilic/nucleophilic character at the terminal carbon atom. acs.org This allows them to participate in a wide array of reactions, most notably multicomponent reactions (MCRs) like the Passerini and Ugi reactions. frontiersin.orgmdpi.comnih.gov Future research will likely focus on discovering and exploiting novel reactivity modes for This compound that go beyond these classical transformations.

The exploration of isocyanides in cyanation reactions, where the isocyanide group acts as a source of the nitrile functionality, is a growing area. Developing new catalytic systems that can facilitate the transformation of the isocyano group in This compound into a nitrile under specific conditions would open up new synthetic possibilities.

Furthermore, the ability of isocyanides to participate in cycloaddition reactions and to react with radicals presents untapped potential. acs.orgnih.gov Investigating the [4+1] cycloaddition reactions of This compound with various dienes could lead to the synthesis of novel heterocyclic scaffolds. Understanding the intermolecular interactions, such as hydrogen bonding and interactions with π systems, can also help in designing new reactions. acs.orgnih.gov

Expansion of Catalytic Applications Beyond Current Scope

The application of isocyanides in catalysis is an area ripe for expansion. While they are known to act as ligands for transition metals, their full potential in catalytic processes is yet to be realized. researchgate.netnih.gov For This compound , its specific electronic and steric properties could be leveraged in the design of novel catalysts.

Future research could focus on incorporating this isocyanide as a ligand in metal complexes for asymmetric catalysis. The electronic properties imparted by the methoxy (B1213986) and methyl groups on the aromatic ring could modulate the catalytic activity and selectivity of the metal center. Another promising direction is the use of isocyanides in polymerization chemistry. nih.govfrontiersin.org Exploring the ability of This compound to act as a monomer or a controlling ligand in polymerization reactions could lead to new materials with unique properties.

Moreover, the coordination chemistry of isocyanides with transition metals is being explored for applications in bioorthogonal labeling and imaging, where the isocyanide acts as a tag that can be recognized by a metal-based probe. nih.gov

Potential Catalytic ApplicationCurrent StatusFuture Direction for this compound
Asymmetric Catalysis Isocyanides used as ligands in some catalytic systems.Design of chiral metal complexes with this isocyanide for enantioselective transformations.
Polymer Science Isocyanide-based multicomponent reactions used in polymer engineering. frontiersin.orgInvestigation as a monomer or ligand in controlled polymerization reactions.
Bioorthogonal Chemistry Isocyanides explored as bioorthogonal handles for labeling biomolecules. nih.govDevelopment of metal-based probes that specifically recognize this isocyanide for biological imaging.

Development of Predictive Computational Models for Isocyanide Chemistry

The complexity of isocyanide reactivity presents a significant opportunity for the application of computational chemistry. Developing robust and predictive computational models can accelerate the discovery of new reactions and catalysts, and provide deep mechanistic insights.

Future research will likely involve the use of Density Functional Theory (DFT) and other ab initio methods to model the transition states of reactions involving This compound . acs.org This can help in understanding the factors that control reactivity and selectivity, and in predicting the outcomes of new reaction pathways. For instance, computational studies can elucidate the mechanism of isocyanurate formation and other self-addition reactions. mdpi.comresearchgate.net

The emergence of machine learning and reactive force fields, such as ReaxFF, opens new frontiers for modeling isocyanide chemistry on a larger scale. mdpi.com These methods could be used to screen for optimal reaction conditions, design novel isocyanide-based catalysts, and predict the properties of polymers derived from isocyanide monomers. By building accurate computational models for This compound , researchers can more efficiently explore its vast chemical space and guide experimental efforts.

Q & A

Q. What are the established synthesis routes for 1-Isocyano-4-methoxy-2-methylbenzene, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound typically involves introducing the isocyanide group into a pre-functionalized aromatic scaffold. Key steps include:

  • Nitrile-to-isocyanide conversion : Use of reagents like dichlorocarbene (generated from chloroform under strong base conditions) or dehydration of formamide derivatives with POCl₃ .
  • Substituent compatibility : Ensure the methoxy and methyl groups are inert during isocyanide formation; protecting groups (e.g., silyl ethers) may be required for sensitive functionalities .
  • Yield optimization : Screen catalysts (e.g., Pd/Cu for cross-coupling steps) and solvents (polar aprotic solvents like DMF for nitro-group reductions). Monitor reaction progress via TLC or GC-MS .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8 ppm) and isocyanide carbon (δ ~120–140 ppm in ¹³C NMR). Compare with PubChem data for analogous compounds .
    • IR spectroscopy : Confirm isocyanide C≡N stretch (~2150 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time comparisons with standards reduce misidentification risks .

Q. What are the primary reactivity patterns of this compound with nucleophiles and electrophiles?

Methodological Answer:

  • Nucleophilic attacks : The isocyanide group reacts with amines (e.g., forming ureas) or thiols (thioureas). Monitor pH to avoid decomposition (stable in pH 5–9) .
  • Electrophilic substitutions : Methoxy directs electrophiles (e.g., nitration) to the para position relative to the methyl group. Use HNO₃/H₂SO₄ at 0°C to minimize side reactions .
  • Metal coordination : Test coordination with transition metals (e.g., Pd, Au) for catalytic applications. Use UV-vis spectroscopy to monitor complex formation .

Advanced Research Questions

Q. How can this compound be leveraged in enantioselective catalysis or materials science?

Methodological Answer:

  • Catalysis :
    • Design chiral ligands by functionalizing the isocyanide group with stereogenic centers. Test in asymmetric cycloadditions (e.g., [4+1] cyclizations) using Rh or Au catalysts .
    • Screen solvent polarity (e.g., DCM vs. THF) to optimize enantiomeric excess (ee) .
  • Materials science :
    • Incorporate into metal-organic frameworks (MOFs) via coordination with Zn²⁺ or Cu²⁺. Characterize porosity via BET analysis .

Q. What experimental strategies elucidate the pharmacological interactions of this compound with biological targets?

Methodological Answer:

  • In vitro assays :
    • Binding studies : Use surface plasmon resonance (SPR) to measure affinity for proteins (e.g., kinases). Compare IC₅₀ values with nitrobenzene analogs .
    • Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include controls for isocyanide toxicity (e.g., ROS scavengers) .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Identify detoxification pathways (e.g., glutathione conjugation) .

Q. How should researchers mitigate risks when handling this compound in the laboratory?

Methodological Answer:

  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity. Store in airtight containers under nitrogen to prevent hydrolysis .
  • PPE : Wear nitrile gloves (tested for isocyanide permeability) and safety goggles. Use respirators (e.g., NIOSH-approved N95) if vapor concentrations exceed 1 ppm .
  • Spill management : Neutralize spills with 10% sodium hypochlorite (oxidizes isocyanides) followed by adsorption with vermiculite .

Q. How can contradictory data on the stability or reactivity of this compound be resolved?

Methodological Answer:

  • Cross-validation : Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Compare results with PubChem or Reaxys entries .
  • Advanced analytics : Use X-ray crystallography to resolve structural ambiguities. For kinetic disagreements, perform Arrhenius analysis (variable-temperature NMR) .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 16) to predict reaction pathways and compare with experimental outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.